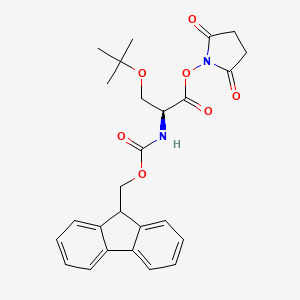

Fmoc-ser(tbu)-osu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Ser(tBu)-OH, also known as Fmoc-O-tert-butyl-L-serine, is an N-terminal protected reagent used in peptide synthesis . It has a molecular weight of 383.44 g/mol and its empirical formula is C22H25NO5 .

Synthesis Analysis

Fmoc-Ser(tBu)-OH is utilized in solid-phase peptide synthesis (SPPS) by Fmoc-based procedures . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis

The molecular structure of Fmoc-Ser(tBu)-OH is represented by the formula C22H25NO5 .Chemical Reactions Analysis

Fmoc-Ser(tBu)-OH is involved in various chemical reactions. For instance, it has been used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .Physical and Chemical Properties Analysis

Fmoc-Ser(tBu)-OH appears as a white to light yellow crystal powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .Applications De Recherche Scientifique

Self-Assembled Structures in Material Science and Nanotechnology : Fmoc-Ser(tBu)-OH, a variant of Fmoc-Ser(tBu)-OSu, demonstrates interesting self-assembly properties. It forms flower-like morphologies at lower concentrations and long rods at higher concentrations. These structures undergo morphological transitions at different concentrations and temperatures, which is significant for designing novel architectures in material science and nanotechnology (Kshtriya, B. Koshti, & Nidhi Gour, 2021).

Solid-Phase Peptide Synthesis : this compound has been observed to undergo unexpectedly high levels of racemization during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. This finding is crucial for optimizing peptide synthesis protocols (A. D. Fenza, M. Tancredi, C. Galoppini, & P. Rovero, 1998).

Stereoselective Polymer-Supported Synthesis : It's used in the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives. This application is important for the development of new pharmaceuticals and biochemical tools (P. Králová et al., 2017).

Preparation of Vitamin B6-Conjugated Peptides : this compound is used in the synthesis of N-(4'-pyridoxyl)peptides, which could have implications in drug delivery and biochemical research (T. Zhu & S. Stein, 1994).

Hydrophobic Peptides in Cancer Research : It is used in the synthesis of hydrophobic peptides, which are common in cancer vaccinations. This application is significant for large-scale production in peptide industry and clinical trials (Firuz Shakoori & Archana Gangakhedkar, 2014).

Peptide Sequencing and Mass Spectrometry : It is involved in a method for the rapid sequence determination of biologically active peptides selected from combinatorial libraries, which is crucial for biomedical research (Ami Thakkar, A. Wavreille, & D. Pei, 2006).

Synthesis of Spiroligomers : The compound is used in the synthesis of stereochemically and functionally diverse spiroligomers. This has implications for the development of novel therapeutics and material science applications (Yihui Xie et al., 2022).

Green Chemistry in Solid-Phase Peptide Synthesis : this compound is used in solid-phase peptide synthesis, which is being adapted to greener methods for a reduced environmental impact (O. Al Musaimi, B. G. de la Torre, & F. Albericio, 2020).

Mécanisme D'action

Target of Action

Fmoc-ser(tbu)-osu is primarily used in the field of peptide synthesis . It is an N-terminal protected reagent that targets the introduction of serine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The mode of action of this compound involves its interaction with the peptide chain during the synthesis process . It is used as a building block in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for synthesizing these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathways involved in peptide synthesis . It is used in the synthesis of complex molecular structures such as morpholine derivatives . It also contributes to the synthesis of naturally occurring cysteine-rich peptide sequences .

Pharmacokinetics

The pharmacokinetics of this compound are primarily related to its role in peptide synthesis

Result of Action

The result of the action of this compound is the successful synthesis of peptides . For example, it has been used in the total synthesis of the antibiotic daptomycin, by cyclization via a chemoselective serine ligation . It has also been used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound in the synthesis process .

Orientations Futures

The Fmoc/tBu solid-phase synthesis, which uses Fmoc-Ser(tBu)-OH, is gaining considerable attention due to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . Therefore, the use of Fmoc-Ser(tBu)-OH is expected to continue to expand in the future.

Analyse Biochimique

Biochemical Properties

Fmoc-Ser(tBu)-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins . It is a standard building block for introducing serine amino-acid residues in Fmoc solid-phase peptide synthesis . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through the serine residue, which can participate in hydrogen bonding and nucleophilic reactions .

Cellular Effects

The cellular effects of this compound are largely determined by the peptides and proteins it helps synthesize. For instance, it has been used in the synthesis of degarelix acetate, a drug that inhibits platelet aggregation . The influence of this compound on cell function, signaling pathways, gene expression, and cellular metabolism is therefore indirect and dependent on the specific peptides or proteins it is used to create .

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the exposed amino group to react with the carboxyl group of another amino acid or peptide. The tBu group is removed under acidic conditions, freeing the serine’s hydroxyl group for potential reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under the conditions typically used for peptide synthesis . The Fmoc and tBu protecting groups can be removed under specific conditions (basic and acidic, respectively), allowing for controlled reactions .

Subcellular Localization

The subcellular localization of this compound is not restricted, as it can diffuse freely across cell membranes. Its localization may become more specific after it is incorporated into peptides or proteins, depending on the localization signals and post-translational modifications of these molecules .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O7/c1-26(2,3)34-15-21(24(31)35-28-22(29)12-13-23(28)30)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIOGYMVKNEIPY-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2641286.png)

![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)

![N-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2641291.png)

![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)

![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)

methanol](/img/structure/B2641297.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)

![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)

![1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2641303.png)